Agmatine

NMDA receptor polyamine site radioligand binding

Select agmatine free base (CAS 306-60-5) for unambiguous polyamine-site NMDA receptor antagonism (Ki=14.8 μM vs spermidine) without confounding channel block—unlike arcaine or ifenprodil. Its unique imidazoline I1/I2 receptor engagement drives 5.2-fold opioid potentiation in vivo (10 mg/kg), which L-arginine and putrescine fail to replicate. Insist on ≥98% purity certified for HPLC (o-phthalaldehyde derivatization, sub-picomole detection) to guarantee accurate polyamine pathway quantitation and reproducible neuropharmacology.

Molecular Formula C5H14N4
Molecular Weight 130.19 g/mol
CAS No. 306-60-5
Cat. No. B1664431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgmatine
CAS306-60-5
Synonyms1 Amino 4 guanidinobutane
1-Amino-4-guanidinobutane
4-(Aminobutyl)guanidine
Agmatine
Molecular FormulaC5H14N4
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESC(CCN=C(N)N)CN
InChIInChI=1S/C5H14N4/c6-3-1-2-4-9-5(7)8/h1-4,6H2,(H4,7,8,9)
InChIKeyQYPPJABKJHAVHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Agmatine (CAS 306-60-5): Procurement Guide to Polyamine Receptor Modulation, Physicochemical Identity, and Differentiated Sourcing


Agmatine (4-aminobutylguanidine), an endogenous cationic amine formed via decarboxylation of L-arginine [1], exhibits polypharmacology across imidazoline I₁/I₂ receptors (Ki values range from ~26 to 164 μM across subtypes) [2], α₂-adrenoceptors, and the NMDA receptor polyamine site [3]. Distinct from typical neurotransmitters, agmatine serves as both a neuromodulator and a metabolic intermediate in polyamine biosynthesis, with a unique physicochemical profile characterized by high basicity (pKa ~12.6) and strong hydrophilicity (LogP ≈ -1.0 to -1.4) [4]. These properties drive both its analytical behavior in HPLC separations and its formulation constraints in research and industrial applications.

Agmatine (CAS 306-60-5): Why L-Arginine, Putrescine, and Other Polyamines Cannot Substitute in Targeted Assays


Procurement of structurally or metabolically related compounds (e.g., L-arginine, putrescine) as substitutes for agmatine introduces distinct experimental confounds. Agmatine is not merely a metabolic intermediate; it is a direct endogenous ligand at imidazoline receptors with a unique binding fingerprint that differs fundamentally from its precursor arginine [1]. Unlike arginine, which serves as a nitric oxide synthase (NOS) substrate, agmatine acts as a competitive NOS inhibitor with Ki values ranging from 220 to 7,500 μM across isoforms, producing opposing functional outcomes on NO signaling [2]. Furthermore, while putrescine and spermidine are downstream polyamines that potentiate NMDA receptor function, agmatine acts as a competitive antagonist at a distinct polyamine recognition site (Ki = 14.8 μM against spermidine-potentiated binding), demonstrating that in-class substitution yields functionally divergent—and often opposite—receptor modulation [3]. These mechanistic divergences underscore that procurement decisions must be guided by target-specific pharmacology rather than metabolic pathway proximity.

Agmatine (CAS 306-60-5): Quantitative Differentiation from Arcaine, Ifenprodil, and L-Arginine Across Receptor Binding and In Vivo Assays


NMDA Receptor Polyamine-Site Selectivity: Agmatine Exhibits 34-Fold Higher Competitive Antagonism Selectivity Than Arcaine and Ifenprodil

In direct head-to-head radioligand binding assays using rat cortical membranes, agmatine demonstrated functional selectivity distinct from arcaine and ifenprodil. Under spermidine-potentiated conditions, agmatine competitively antagonized [³H]MK-801 binding with Ki = 14.8 μM, whereas arcaine and ifenprodil produced direct inhibition of ligand binding at lower concentrations (5 μM) even in the absence of exogenous polyamines, indicating a less selective, non-competitive interaction [1]. The ratio of concentrations producing direct inhibition (>500 μM) to those producing competitive antagonism of potentiation (14.8 μM) yields a selectivity window exceeding 34-fold for agmatine, a differential not observed with arcaine or ifenprodil, which directly inhibit binding at concentrations overlapping with their polyamine-site effects [1].

NMDA receptor polyamine site radioligand binding competitive antagonism

Imidazoline I₂ Receptor Binding Affinity: Agmatine Binds with 2.8-Fold Higher Affinity Than to α₂A-Adrenoceptors, Establishing a Receptor Selectivity Profile Distinct from Classical α₂ Agonists

In competitive binding assays using human recombinant receptors, agmatine demonstrated measurable but differential binding across adrenergic and imidazoline receptor subtypes. Agmatine bound to human α₂A-adrenoceptors with Ki = 46.98 μM and to I₂b imidazoline receptors with Ki = 74.4 μM [1]. The α₂B- and α₂C-adrenoceptor affinities were Ki = 164.4 μM and Ki = 26.3 μM, respectively [1]. The Ki ratio (α₂A / α₂C) is approximately 1.8, indicating modest subtype discrimination, while the I₂b affinity falls within the same order of magnitude as the α₂ subtypes [1]. This contrasts sharply with classical α₂-adrenoceptor agonists like clonidine (Ki values typically in the low nanomolar range with distinct subtype selectivity patterns) and with high-affinity imidazoline ligands such as idazoxan (nanomolar affinity) [2].

imidazoline receptor α2-adrenoceptor receptor binding selectivity profile

Nitric Oxide Synthase Inhibition: Agmatine Functions as a Competitive NOS Inhibitor, Whereas L-Arginine Serves as an NOS Substrate—Opposing Functional Outcomes on NO Production

Agmatine competitively inhibits all isoforms of nitric oxide synthase (NOS) with isoform-dependent Ki values: neuronal NOS (nNOS) Ki = 660 μM, macrophage NOS (iNOS) Ki = 220 μM, endothelial NOS (eNOS) Ki = 7,500 μM, and a distinct irreversible inactivation of nNOS in the presence of calmodulin with Ki = 29 μM [1]. This contrasts directly with L-arginine, which serves as the endogenous substrate for NOS with a Km for nNOS of approximately 2-5 μM [2]. Functionally, agmatine reduces NO production through competitive inhibition, while L-arginine drives NO synthesis [2]. The ~300-fold difference in nNOS binding mode (Ki = 660 μM as competitive inhibitor vs. Km ≈ 2-5 μM as substrate) underscores that these two compounds produce opposing biochemical outcomes on NO signaling despite sharing a common metabolic origin.

nitric oxide synthase NOS inhibition L-arginine competitive inhibition

Salt Form Formulation Differentiation: Organic Agmatine Salts (Orotate, Phosphate, Dihydrochloride) Demonstrate Improved Solubility and Bioavailability Claims Over Agmatine Sulfate per Patent Disclosures

Patent disclosures (U.S. non-provisional application Ser. No. 62/218,271) describe that organic agmatine salts—including agmatine orotate, agmatine di-hydrochloride, and agmatine phosphate—exhibit improved solubility in aqueous and organic media and may demonstrate increased absorbability and/or tissue bioavailability compared to agmatine sulfate [1]. The patent disclosure asserts that agmatine sulfate has not been shown to provide sufficiently desirable bioavailability and that the alternative salt forms, particularly when administered with buffered media (e.g., sodium carbonate/bicarbonate), resist protonation and thereby enhance cellular uptake [1]. Quantitative solubility or bioavailability metrics are not disclosed within the publicly available patent abstract or specification excerpts; however, the explicit comparative claim establishes a documented rationale for salt form selection [1]. The base form (agmatine free base) is characterized by high basicity (pKa ~12.6) and low LogP (~ -1.0 to -1.4), indicating that salt form choice substantially impacts dissolution and absorption behavior [2].

salt form solubility bioavailability formulation agmatine sulfate

In Vivo Opioid Analgesia Potentiation: Agmatine (10 mg/kg) Shifts Morphine ED₅₀ by 5.2-Fold in Tail-Flick Assay, an Effect Not Observed with L-Arginine or Putrescine

In a murine tail-flick assay, co-administration of agmatine (10 mg/kg) reduced the ED₅₀ of morphine by 5.2-fold (from control morphine ED₅₀ to a left-shifted dose-response curve) and reduced the ED₅₀ of the δ-opioid agonist DPDPE by 4.7-fold [1]. This in vivo potentiation of opioid analgesia is a functional property not reported for L-arginine or the downstream polyamine putrescine, both of which lack direct modulatory activity at imidazoline receptors and NMDA receptor polyamine sites [2]. Additional studies confirm that agmatine at a low dose (0.1 mg/kg), which does not affect acute morphine analgesia, prevents the development of morphine tolerance following chronic dosing over 10 days [3].

opioid potentiation morphine synergy analgesia ED₅₀ shift in vivo

Analytical Chromatographic Resolution: Agmatine Is Baseline-Resolved from Putrescine, Spermidine, and Spermine via Isocratic RP-HPLC with 64% Methanol Mobile Phase

Agmatine can be chromatographically resolved from its structurally related polyamines—including putrescine, spermidine, spermine, cadaverine, and less common polyamines such as nor-spermidine and homospermidine—using isocratic reversed-phase HPLC with a methanol:water (64% v/v) mobile phase on a 5-μm C18 column, with UV detection at 254 nm [1]. This method achieves complete baseline resolution of agmatine from putrescine and spermidine, enabling precise quantitative determination in complex biological matrices [1]. Alternative derivatization-based methods using o-phthalaldehyde achieve detection sensitivities of 1-2 picomoles and can resolve nine polyamines including agmatine in 12-14 minutes [2]. Without validated chromatographic separation, putrescine and agmatine co-elute or produce overlapping peaks, confounding quantitative analysis in polyamine metabolic studies.

HPLC polyamine separation analytical chemistry chromatography quantitation

Agmatine (CAS 306-60-5): Evidence-Backed Research Applications for NMDA Modulation, Opioid Synergy Studies, and Polyamine Pathway Analysis


NMDA Receptor Polyamine-Site Pharmacology: Selective Competitive Antagonism Studies

Researchers investigating the polyamine modulatory site of the NMDA receptor should select agmatine over arcaine or ifenprodil when competitive antagonism of polyamine potentiation is required without confounding direct channel blockade. As demonstrated in radioligand binding assays, agmatine exhibits competitive antagonism of spermidine-potentiated [³H]MK-801 binding with Ki = 14.8 μM, whereas arcaine and ifenprodil directly inhibit ligand binding at 5 μM in the absence of polyamines, indicating a less selective, non-competitive mechanism [1]. This >34-fold selectivity window positions agmatine as the superior tool compound for isolating polyamine-specific NMDA receptor modulation in electrophysiological, neuroprotection, and synaptic plasticity studies [1].

Opioid Analgesia Research: Preclinical Potentiation and Tolerance Prevention Models

Preclinical pain researchers studying opioid-sparing strategies or tolerance prevention should utilize agmatine at established in vivo doses (10 mg/kg for acute ED₅₀ shift; 0.1 mg/kg for chronic tolerance prevention) to replicate the 5.2-fold leftward shift in morphine potency observed in murine tail-flick assays [1]. Structurally related compounds such as L-arginine and putrescine lack this opioid-potentiating activity because they do not engage imidazoline receptors or modulate NMDA receptor polyamine sites [2]. Agmatine's unique polypharmacology across these receptor systems underpins its functional synergy with μ- and δ-opioid agonists, making it the appropriate compound for investigating mechanisms of opioid analgesia enhancement and tolerance attenuation [1][2].

Polyamine Metabolic Flux Studies: Analytical Quantitation with Validated HPLC Resolution

Analytical chemists and metabolic researchers quantifying polyamine pathway intermediates should procure agmatine certified for use as a chromatographic standard in validated HPLC methods. Agmatine requires specific separation conditions to resolve it from putrescine, spermidine, and spermine; isocratic reversed-phase HPLC with 64% methanol mobile phase on a C18 column achieves complete baseline resolution with UV detection at 254 nm [1]. Alternative derivatization-based methods using o-phthalaldehyde achieve 1-2 picomole detection sensitivity and resolve nine polyamines within 12-14 minutes [2]. Procurement of high-purity agmatine standard is essential for accurate quantitation in studies of arginine decarboxylase activity, polyamine biosynthesis, and metabolic flux analyses in eukaryotic and prokaryotic systems.

In Vivo Bioavailability Studies: Salt Form Selection for Enhanced Oral Absorption

Investigators designing in vivo pharmacokinetic or efficacy studies with oral agmatine administration should consider salt form selection based on documented patent disclosures. Organic agmatine salts including agmatine orotate, agmatine di-hydrochloride, and agmatine phosphate are claimed to exhibit improved aqueous solubility and enhanced absorbability/bioavailability compared to agmatine sulfate [1]. The patent specification indicates that agmatine sulfate has not demonstrated sufficiently desirable bioavailability, and that alternative salt forms, particularly when administered with buffered media, resist protonation and facilitate cellular uptake [1]. While quantitative bioavailability metrics are not publicly disclosed, procurement specialists should prioritize organic salt forms over agmatine sulfate for studies where oral bioavailability is a critical experimental variable [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Agmatine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.